Sulfonium, (carboxymethyl)dimethyl-, bromide
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Overview
Description
Sulfonium, (carboxymethyl)dimethyl-, bromide is a chemical compound with the molecular formula C4H9BrO2S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic substituents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, (carboxymethyl)dimethyl-, bromide can be synthesized through the reaction of dimethyl sulfide with bromoacetic acid. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbon atom in bromoacetic acid, resulting in the formation of the sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dimethyl sulfide and bromoacetic acid are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (carboxymethyl)dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to its corresponding sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Corresponding sulfonium salts with different anions.
Scientific Research Applications
Sulfonium, (carboxymethyl)dimethyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sulfonium, (carboxymethyl)dimethyl-, bromide involves the formation of sulfur ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide
- Sulfonium, (carboxymethyl)dimethyl-, chloride
Uniqueness
Sulfonium, (carboxymethyl)dimethyl-, bromide is unique due to its specific structure and reactivity. Compared to other sulfonium salts, it has distinct properties that make it suitable for specific applications in organic synthesis and industrial processes. Its ability to form stable sulfur ylides is a key feature that sets it apart from similar compounds.
Properties
CAS No. |
114827-81-5 |
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Molecular Formula |
C4H9BrO2S |
Molecular Weight |
201.08 g/mol |
IUPAC Name |
carboxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C4H8O2S.BrH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H |
InChI Key |
VZIWLQJHNSCMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CC(=O)O.[Br-] |
Origin of Product |
United States |
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